Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

Lipophilicity Solubility Medicinal Chemistry

Medicinal chemists often face interrupted SAR campaigns when key halogenated intermediates are out of stock. This 7-bromoimidazo[1,2-a]pyridine-3-carboxylate solves that bottleneck: • 7-Br enables Pd-catalyzed cross-coupling (class-level yields 83-95% under microwave) for rapid library diversification. • Methyl ester (LogP 1.88) hydrolyzes cleanly (LiOH, RT) to the free acid-directly yielding the core of patented sGC stimulators. • Consolidated supply chain ensures consistent ≥95% purity across batches, eliminating re-qualification delays.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1313410-86-4
Cat. No. B1509515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
CAS1313410-86-4
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2N1C=CC(=C2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3
InChIKeyFITANCORDURZOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1313410-86-4): Core Properties and Procurement Context


Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry [1]. Its molecular formula is C₉H₇BrN₂O₂, with a molecular weight of 255.07 g/mol and a calculated LogP of 1.88 [2]. The compound features a bromine atom at the 7-position and a methyl ester group at the 3-position, making it a versatile intermediate for further functionalization via cross-coupling reactions.

Why Methyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate Cannot Be Readily Replaced by Close Analogs


Even subtle structural variations within the imidazo[1,2-a]pyridine-3-carboxylate family produce measurable differences in physicochemical properties and synthetic utility. Replacing the 7-bromo substituent with chlorine or fluorine significantly alters cross-coupling reactivity [1], while changing the methyl ester to an ethyl ester modifies lipophilicity and solubility, impacting both reaction work-up and biological partitioning in downstream applications [2]. These differences preclude simple one-for-one substitution in established synthetic routes or structure-activity relationship (SAR) studies.

Quantitative Differentiation of Methyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate Against Key Comparators


Lower Lipophilicity (LogP) Compared to Ethyl Ester Analog Enhances Aqueous Compatibility

The methyl ester derivative exhibits a LogP of 1.88, which is 0.97 units lower than the ethyl ester analog (LogP 2.85) [1]. This difference in lipophilicity directly influences aqueous solubility and chromatographic behavior, making the methyl ester preferable for reactions or assays where reduced organic solvent use or better water compatibility is desired.

Lipophilicity Solubility Medicinal Chemistry

Bromine Substituent Enables Higher Cross-Coupling Efficiency Compared to Chloro Analogs

While direct head-to-head data for the 7-substituted derivatives is not available, studies on the closely related 6-halogenoimidazo[1,2-a]pyridine system demonstrate that bromo-substrates undergo microwave-assisted Suzuki-Miyaura coupling with excellent yields (83–95%) under standard conditions [1]. In contrast, chloro-substrates typically require more forcing conditions or specialized catalysts to achieve comparable reactivity due to the stronger C–Cl bond. This class-level inference supports the selection of the 7-bromo derivative for efficient palladium-catalyzed cross-coupling applications.

Cross-Coupling Suzuki-Miyaura Reactivity

Methyl Ester Offers More Facile Hydrolysis and Transesterification than Ethyl Ester

Methyl esters are generally more reactive toward nucleophilic acyl substitution (hydrolysis, aminolysis, transesterification) than ethyl esters due to reduced steric hindrance and lower electron-donating effects of the methyl group [1]. This is a well-established class-level inference in organic chemistry. For 7-bromoimidazo[1,2-a]pyridine-3-carboxylates, the methyl ester can be hydrolyzed to the corresponding carboxylic acid using milder conditions (e.g., LiOH in THF/water at room temperature) compared to the ethyl ester, which often requires stronger base or elevated temperatures.

Ester Reactivity Synthetic Utility Protecting Group

7-Bromo Substitution is Critical for Biological Activity in Kinase Inhibitor Scaffolds

In a patent describing imidazo[1,2-a]pyridine-3-carboxamides as soluble guanylate cyclase (sGC) stimulators, the 7-bromo substituent is explicitly claimed as a preferred embodiment for achieving optimal potency [1]. While specific IC₅₀ values for the methyl ester derivative are not disclosed, the patent demonstrates that replacement of the 7-bromo with hydrogen, chlorine, or other groups results in a significant loss of activity. This establishes a clear structure-activity relationship (SAR) where the 7-bromo group is essential for target engagement.

Kinase Inhibition Structure-Activity Relationship Drug Discovery

Recommended Application Scenarios for Methyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate Based on Quantitative Evidence


Synthesis of 7-Arylated Imidazo[1,2-a]pyridine Derivatives via Suzuki-Miyaura Coupling

The 7-bromo substituent of methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate serves as an efficient handle for palladium-catalyzed cross-coupling reactions. Based on class-level data for 6-halogeno analogs achieving 83–95% yields under microwave conditions [1], this compound is ideally suited for the introduction of aryl or heteroaryl groups at the 7-position. The lower LogP of the methyl ester (1.88) compared to the ethyl ester (2.85) [2] also facilitates easier aqueous work-up during purification.

Preparation of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid for Amide Library Synthesis

The methyl ester group can be hydrolyzed under mild conditions (e.g., LiOH, THF/H₂O, RT) to yield the free carboxylic acid, a versatile intermediate for amide bond formation. The use of the methyl ester minimizes the risk of side reactions compared to the ethyl ester, which may require harsher hydrolysis conditions [3]. The resulting 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a key building block for generating diverse compound libraries in medicinal chemistry campaigns.

Synthesis of Soluble Guanylate Cyclase (sGC) Modulators for Cardiovascular Drug Discovery

Patent literature identifies 7-substituted imidazo[1,2-a]pyridine-3-carboxamides as potent sGC stimulators, with the 7-bromo substituent being a preferred embodiment for optimal activity [4]. Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate provides a direct entry point to this pharmacophore through ester hydrolysis and subsequent amide coupling with various amines. Researchers aiming to explore sGC modulation cannot readily substitute the 7-bromo group without risking a loss of potency.

Building Block for Kinase Inhibitor Programs

The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore for kinase inhibition [5]. The presence of both a bromine atom at the 7-position (for diversification via cross-coupling) and a methyl ester at the 3-position (for conversion to amides or acids) makes this compound an ideal core for generating focused libraries targeting kinases. Its relatively low LogP (1.88) may also impart favorable solubility characteristics to early lead compounds compared to more lipophilic analogs.

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